![molecular formula C15H20O14 B12539289 2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) CAS No. 655233-66-2](/img/structure/B12539289.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) typically involves the reaction of propane-1,3-diol with a suitable tricarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ether linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ether linkages and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 3,3’-[Propane-2,2-diylbis(sulfanediyl)]dipropionic acid
- 4,4’-[Isopropylidenediphenoxy]diphthalic anhydride
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
655233-66-2 |
|---|---|
Formule moléculaire |
C15H20O14 |
Poids moléculaire |
424.31 g/mol |
Nom IUPAC |
2-[3-(1,2,3-tricarboxypropan-2-yloxy)propoxy]propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H20O14/c16-8(17)4-14(12(24)25,5-9(18)19)28-2-1-3-29-15(13(26)27,6-10(20)21)7-11(22)23/h1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
DJGZPFHCCLNBHK-UHFFFAOYSA-N |
SMILES canonique |
C(COC(CC(=O)O)(CC(=O)O)C(=O)O)COC(CC(=O)O)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


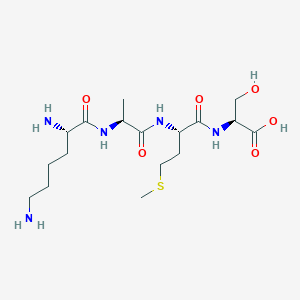
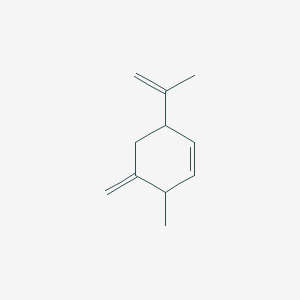
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
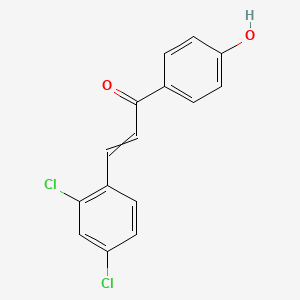
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)

![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
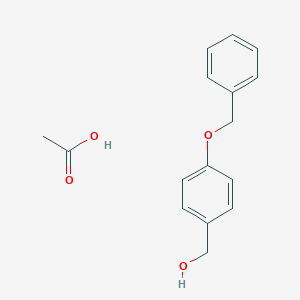
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
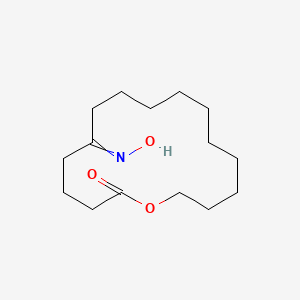
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
